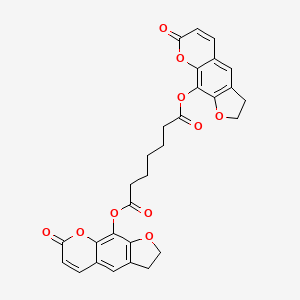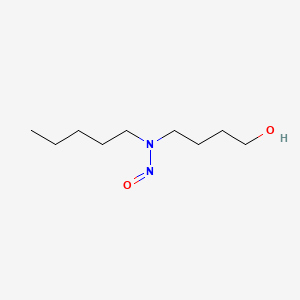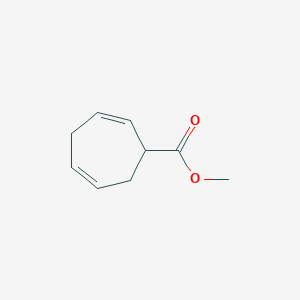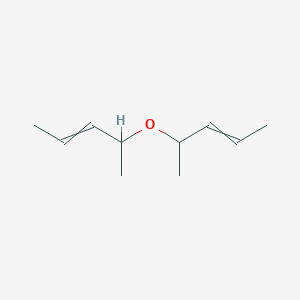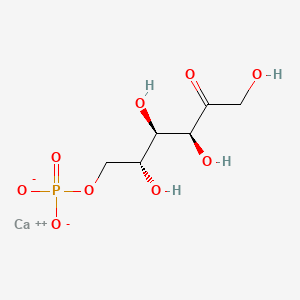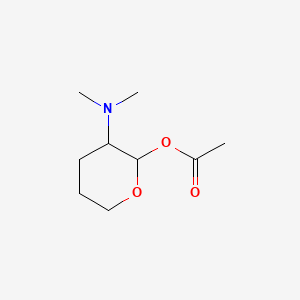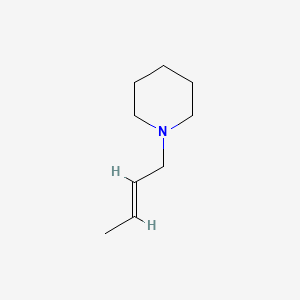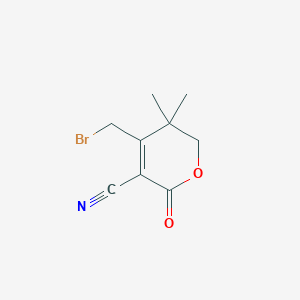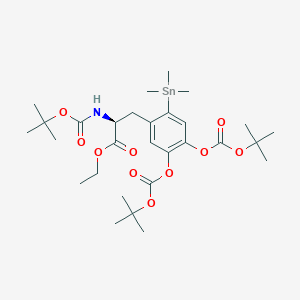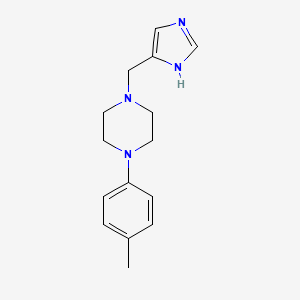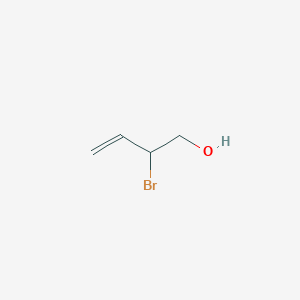
Vanadium stannide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Vanadium stannide is an intermetallic compound composed of vanadium and tin. Intermetallic compounds are materials formed by two or more metals that exhibit distinct properties different from their constituent elements. This compound is known for its unique structural, electronic, and mechanical properties, making it a subject of interest in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Vanadium stannide can be synthesized through several methods, including:
Solid-State Reaction: This involves heating a mixture of vanadium and tin powders at high temperatures in an inert atmosphere to form the intermetallic compound.
Mechanical Alloying: This method involves the mechanical mixing of vanadium and tin powders, followed by heat treatment to achieve the desired phase.
Chemical Vapor Deposition (CVD): In this method, vanadium and tin precursors are vaporized and then deposited onto a substrate to form this compound.
Industrial Production Methods: Industrial production of this compound typically involves high-temperature solid-state reactions due to their simplicity and scalability. The reaction is carried out in a controlled atmosphere to prevent oxidation and ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Vanadium stannide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form vanadium and tin oxides.
Reduction: The compound can be reduced back to its metallic form using reducing agents like hydrogen.
Substitution: this compound can participate in substitution reactions where one of its elements is replaced by another metal.
Common Reagents and Conditions:
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Hydrogen gas or other reducing agents at high temperatures.
Substitution: Metal halides or other metal compounds in a suitable solvent.
Major Products Formed:
Oxidation: Vanadium oxide (V2O5) and tin oxide (SnO2).
Reduction: Pure vanadium and tin metals.
Substitution: New intermetallic compounds with different metals.
Applications De Recherche Scientifique
Vanadium stannide has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various chemical reactions due to its unique electronic properties.
Biology: Investigated for its potential use in biological systems, particularly in enzyme mimetics and as a component in biosensors.
Medicine: Explored for its potential therapeutic applications, including its use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of high-strength alloys, electronic components, and as a coating material for corrosion resistance.
Mécanisme D'action
The mechanism by which vanadium stannide exerts its effects is primarily through its electronic and catalytic properties. The compound can interact with various molecular targets, including enzymes and metal ions, to facilitate chemical reactions. Its ability to undergo redox reactions makes it a valuable catalyst in both biological and industrial processes.
Comparaison Avec Des Composés Similaires
Vanadium stannide can be compared with other intermetallic compounds such as:
Vanadium Carbide (VC): Known for its hardness and use in cutting tools.
Vanadium Nitride (VN): Used in steel production for its strengthening properties.
Tin Selenide (SnSe): Investigated for its thermoelectric properties.
Uniqueness: this compound stands out due to its combination of vanadium’s catalytic properties and tin’s malleability, making it a versatile material for various applications.
Conclusion
This compound is a fascinating intermetallic compound with diverse applications in chemistry, biology, medicine, and industry. Its unique properties and ability to undergo various chemical reactions make it a valuable material for scientific research and industrial use.
Propriétés
Formule moléculaire |
SnV3 |
|---|---|
Poids moléculaire |
271.53 g/mol |
InChI |
InChI=1S/Sn.3V |
Clé InChI |
ICVJFYCDBNXDMT-UHFFFAOYSA-N |
SMILES canonique |
[V].[V].[V].[Sn] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



